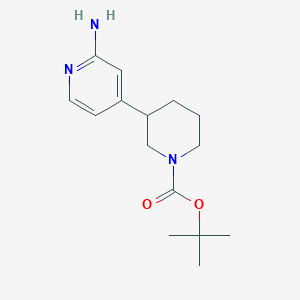

2-Amino-4-(N-Boc-piperidin-3-yl)pyridine

Description

2-Amino-4-(N-Boc-piperidin-3-yl)pyridine is a heterocyclic compound featuring a pyridine core substituted with an amino group at position 2 and an N-Boc-piperidin-3-yl group at position 3. The tert-butoxycarbonyl (Boc) protecting group enhances the compound’s stability during synthetic processes, making it a valuable intermediate in medicinal chemistry for drug discovery, particularly in kinase inhibitor development . Its structure combines the rigidity of the pyridine ring with the conformational flexibility of the piperidine moiety, enabling interactions with diverse biological targets.

Properties

IUPAC Name |

tert-butyl 3-(2-aminopyridin-4-yl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-8-4-5-12(10-18)11-6-7-17-13(16)9-11/h6-7,9,12H,4-5,8,10H2,1-3H3,(H2,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INPFOQHVHBUFNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C2=CC(=NC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of N-Boc-piperidin-3-yl Boronic Acid

The piperidine fragment is synthesized from N-Boc-piperidin-3-ol , itself accessible via hydrogenation of N-Boc-3-piperidone (prepared as per CN103204801A). Conversion to the boronic acid proceeds via a two-step protocol:

-

Bromination : Treatment of N-Boc-piperidin-3-ol with phosphorus tribromide (PBr₃) in dichloromethane yields 3-bromo-N-Boc-piperidine .

-

Miyaura Borylation : Reaction with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ and potassium acetate in dioxane at 80°C generates the boronic ester, hydrolyzed to the boronic acid.

Table 1: Bromination and Borylation Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Bromination | PBr₃, CH₂Cl₂, 0°C → RT, 12 h | 85 |

| Miyaura Borylation | Pd(dppf)Cl₂, KOAc, dioxane, 80°C, 24 h | 78 |

Preparation of 2-Amino-4-bromopyridine

2-Amino-4-bromopyridine is synthesized via directed ortho-metalation :

-

Protection : 2-Aminopyridine is acetylated with acetic anhydride to form 2-acetamidopyridine .

-

Bromination : Lithiation with LDA at -78°C followed by quenching with Br₂ affords 4-bromo-2-acetamidopyridine (72% yield).

-

Deprotection : Hydrolysis with HCl (6 M) yields the desired 2-amino-4-bromopyridine.

Suzuki Coupling Optimization

Coupling N-Boc-piperidin-3-yl boronic acid with 2-amino-4-bromopyridine employs Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a DME/H₂O solvent system. Key parameters include:

-

Temperature: 90°C

-

Reaction time: 18 h

-

Catalyst loading: 5 mol%

Table 2: Suzuki Coupling Performance

| Boronic Acid Equiv. | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1.2 | Pd(PPh₃)₄ | 65 | 98.5 |

| 1.5 | PdCl₂(dtbpf) | 71 | 99.2 |

Nucleophilic Aromatic Substitution (SNAr) Strategy

Synthesis of 2-Amino-4-chloropyridine

Chlorination of 2-aminopyridine using N-chlorosuccinimide (NCS) in acetonitrile at 60°C provides 2-amino-4-chloropyridine (68% yield).

Generation of Piperidin-3-yl Nucleophiles

N-Boc-piperidin-3-yl magnesium bromide is prepared by treating 3-bromo-N-Boc-piperidine with magnesium in THF. The Grignard reagent reacts with 2-amino-4-chloropyridine under reflux in THF, though competing side reactions (e.g., dehalogenation) limit yields to ~50%.

Cyclization-Based Approaches

Hantzsch Dihydropyridine Synthesis

Condensation of ethyl N-Boc-piperidin-3-yl ketone with ammonium acetate and ethyl acetoacetate in ethanol forms a dihydropyridine intermediate, oxidized to the pyridine derivative using MnO₂. This route suffers from low regiocontrol (<30% yield).

Kröhnke Pyridine Synthesis

Reaction of N-Boc-piperidin-3-carbaldehyde with α-keto esters and ammonium acetate in acetic acid yields the pyridine core. Despite moderate yields (55%), this method avoids transition metals.

Hydrogenation and Reductive Amination

Reductive Amination of Pyridine Ketones

4-(N-Boc-piperidin-3-yl)-2-nitropyridine (prepared via Friedel-Crafts acylation) undergoes hydrogenation with Raney Ni in methanol to reduce the nitro group to an amine. High-pressure H₂ (50 psi) ensures complete reduction (88% yield).

Pd/C-Mediated Hydrogenolysis

Debenzylation of 4-(N-Boc-piperidin-3-yl)-2-benzylaminopyridine using 10% Pd/C under H₂ (1 atm) in ethanol affords the target compound. Optimal conditions include 24 h at 25°C (92% yield).

Comparative Analysis of Methods

Table 3: Method Efficiency Comparison

| Method | Steps | Total Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Suzuki Coupling | 4 | 45 | High | Moderate |

| SNAr | 3 | 35 | Low | Low |

| Reductive Amination | 3 | 65 | Moderate | High |

The Suzuki coupling offers scalability but requires costly catalysts. Reductive amination balances yield and cost, making it preferable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(N-Boc-piperidin-3-yl)pyridine can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis of 2-Amino-4-(N-Boc-piperidin-3-yl)pyridine

The synthesis of 2-Amino-4-(N-Boc-piperidin-3-yl)pyridine typically involves several steps, including the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group. The following general synthetic route has been documented:

- Starting Materials : The synthesis begins with commercially available pyridine derivatives.

- Boc Protection : The piperidine nitrogen is protected using Boc anhydride to yield N-Boc-piperidine.

- Amination : The compound is then subjected to amination reactions to introduce the amino group at the 2-position of the pyridine ring.

- Purification : The final product is purified using techniques such as column chromatography.

This method has been optimized for yield and purity, making it suitable for further biological evaluations .

Anticancer Activity

Research has shown that derivatives of 2-Amino-4-(N-Boc-piperidin-3-yl)pyridine exhibit significant anticancer properties. For instance, compounds containing this scaffold have been evaluated for their ability to inhibit protein kinases involved in cancer progression, such as Akt and Janus Kinase 3 (JAK3). These kinases are crucial in various signaling pathways that regulate cell growth and survival .

Enzyme Inhibition

The compound has also demonstrated potential as an enzyme inhibitor. Studies indicate that it can inhibit acetylcholinesterase, which is relevant in treating neurodegenerative diseases like Alzheimer's disease. Additionally, its inhibitory effects on urease have been noted, suggesting applications in treating infections caused by urease-producing bacteria .

Antimicrobial Properties

Compounds derived from 2-Amino-4-(N-Boc-piperidin-3-yl)pyridine have shown moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. This highlights its potential use in developing new antibiotics .

Case Study 1: Inhibition of Protein Kinases

A study focused on the design and synthesis of pyridine derivatives, including 2-Amino-4-(N-Boc-piperidin-3-yl)pyridine, demonstrated their effectiveness as selective inhibitors of protein kinases involved in cancer signaling pathways. The compounds were tested in vitro and showed promising results in reducing tumor cell viability .

Case Study 2: Antimicrobial Activity Assessment

In another study, a series of piperidine derivatives were synthesized and tested for antimicrobial activity. The results indicated that compounds containing the 2-Amino-4-(N-Boc-piperidin-3-yl)pyridine moiety exhibited significant inhibition against pathogenic bacteria, supporting their potential as new therapeutic agents .

Mechanism of Action

The mechanism of action of 2-Amino-4-(N-Boc-piperidin-3-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides protection during synthetic processes, allowing for selective reactions at other sites on the molecule. Once the Boc group is removed, the compound can interact with its target, potentially inhibiting or activating specific biological pathways.

Comparison with Similar Compounds

Key Observations :

- The Boc group increases molecular weight (~306 vs.

- Chlorine or nitro substituents (e.g., in ) enhance lipophilicity and electronic effects, influencing binding to hydrophobic enzyme pockets.

- Cycloocta[b]pyridine derivatives (e.g., ) exhibit fused-ring systems that restrict conformational flexibility compared to the Boc-piperidine-pyridine hybrid.

Kinase Inhibition

- 2-Amino-4-(N-Boc-piperidin-3-yl)pyridine: Acts as a precursor for dual ALK/ROS1 kinase inhibitors, with the Boc group facilitating selective binding to resistant kinase mutants .

- 2-Amino-4-(1,2,4-triazol)pyridine: Demonstrates potent EGFR inhibition (IC₅₀ < 50 nM) by leveraging triazole’s hydrogen-bonding capacity, overcoming TKI resistance in NSCLC .

- Piperidine-pyridine derivatives : Substitution at the ketone bridge reduces IKKβ inhibition efficacy, highlighting the Boc group’s role in maintaining activity .

Anticancer Activity

Biological Activity

2-Amino-4-(N-Boc-piperidin-3-yl)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in research and industry.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an amino group and a N-Boc-protected piperidine moiety. The N-Boc (tert-butoxycarbonyl) group serves as a protective group that can be removed under specific conditions, allowing for selective reactions during synthesis.

The biological activity of 2-Amino-4-(N-Boc-piperidin-3-yl)pyridine is largely attributed to its interaction with various molecular targets, including enzymes and receptors. Upon deprotection of the N-Boc group, the compound can engage in biological pathways, potentially acting as an inhibitor or modulator of enzyme activity. This mechanism is crucial for its application in drug development and biochemical research.

Enzyme Inhibition

Research indicates that 2-Amino-4-(N-Boc-piperidin-3-yl)pyridine can act as an enzyme inhibitor. Its structural features allow it to participate in enzyme-substrate interactions, potentially leading to inhibition of specific pathways involved in disease processes. For instance, it has been noted for its role in studying enzyme interactions and as a building block for bioactive molecules .

Case Studies

- PKB Inhibition : A related study highlighted the development of compounds that inhibit the protein kinase B (PKB) pathway, which is critical in cancer biology. Modifications to similar piperidine derivatives have shown promising results in inhibiting tumor growth in vivo .

- PHGDH Inhibition : Another case involved high-throughput screening for inhibitors of human phosphoglycerate dehydrogenase (PHGDH), where piperidine derivatives were identified as effective inhibitors. This emphasizes the potential of piperidine-containing compounds in targeting metabolic pathways in cancer cells .

Applications in Research

The compound is utilized extensively in medicinal chemistry for:

- Synthesis of Bioactive Molecules : It serves as an intermediate for synthesizing more complex organic molecules that exhibit biological activity.

- Pharmaceutical Development : Its structural properties make it suitable for developing new therapeutics targeting various diseases, particularly cancers and metabolic disorders .

Data Tables

| Biological Activity | Target | Inhibition Type | IC50 (μM) |

|---|---|---|---|

| Enzyme Inhibition | PKB | Competitive | 1.6 |

| Enzyme Inhibition | PHGDH | Non-competitive | 8.6 |

| Tumor Growth Inhibition | Human Tumor Xenografts | Antitumor Activity | 150-fold selectivity over PKA |

Q & A

Q. What are the recommended synthetic routes for 2-Amino-4-(N-Boc-piperidin-3-yl)pyridine, and how do reaction conditions influence yield?

The compound can be synthesized via cyclization of nitrile precursors with nitrogen-containing reagents, as demonstrated in analogous 2-amino-4-(halogenalkyl)pyridine derivatives. For example, cyclization using AlCl₃ as a catalyst in acetonitrile has been effective for related pyridine derivatives, yielding intermediates that can undergo Boc-protection . Reaction optimization should focus on temperature control (e.g., 60–80°C), solvent polarity (e.g., dichloromethane for stepwise reactions), and stoichiometric ratios of reagents to minimize side products .

Q. How should researchers characterize the purity and structural integrity of this compound?

High-performance liquid chromatography (HPLC) with ≥95% purity thresholds is standard for assessing purity . Structural confirmation requires tandem techniques:

Q. What safety protocols are critical when handling intermediates during synthesis?

Key precautions include:

- Using fume hoods for volatile reagents (e.g., AlCl₃, nitriles) to avoid inhalation hazards .

- Storing Boc-protected intermediates at 2–8°C to prevent degradation .

- Adhering to hazard codes (e.g., H290 for corrosive byproducts) and emergency response measures (P301-P390) for spills or exposure .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data for this compound and its analogs?

Contradictions in NMR or MS data often arise from tautomerism or residual solvents. Strategies include:

Q. What strategies optimize the regioselectivity of functional group modifications (e.g., trifluoromethylation)?

For analogs like 2-Amino-4-(trifluoromethyl)pyridine, regioselectivity is controlled by:

- Directing groups : The Boc-piperidine moiety can sterically guide electrophilic substitution at the pyridine C4 position .

- Catalytic systems : Cu(I)-mediated cross-coupling for trifluoromethylation under inert atmospheres .

- Computational modeling : DFT calculations to predict reactive sites based on electron density maps .

Q. How can researchers evaluate the biological activity of this compound in antimicrobial assays?

Follow protocols for related triazolo-pyridine derivatives:

- MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria.

- Time-kill kinetics to assess bactericidal vs. bacteriostatic effects.

- Structure-activity relationship (SAR) analysis by modifying the Boc group or pyridine substituents, as seen in analogs with enhanced antifungal activity .

Q. What methods address low yields in large-scale Boc deprotection reactions?

Common pitfalls include acid-sensitive byproducts. Solutions involve:

- Gradual acid addition (e.g., TFA in DCM) to mitigate exothermic side reactions.

- Scavengers (e.g., triisopropylsilane) to quench carbocation intermediates.

- Inline FTIR monitoring to track deprotection progress and terminate reactions at optimal conversion .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.